Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The trifluoromethyl group attached to the pyrrole ring significantly influences the compound’s chemical properties, making it an important molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-trifluoromethyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-chloro-1H-pyrrole-2-carboxylate
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various applications compared to its non-fluorinated analogs.
Biological Activity
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and lipophilicity. This structural feature contributes to its efficacy in various biological applications, including its role as an enzyme inhibitor and in drug synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit reverse transcriptase, particularly in the context of human immunodeficiency virus type 1 (HIV-1), as well as cellular DNA polymerases and protein kinases. This inhibition is crucial for therapeutic strategies against viral infections and certain cancers.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against drug-resistant strains of bacteria . This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies and Experimental Data
A number of studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug development. Its derivatives have been synthesized for various therapeutic targets:
- Antiviral Agents : Due to its ability to inhibit reverse transcriptase, it serves as a lead compound for developing antiviral drugs.
- Anticancer Drugs : The inhibition of protein kinases positions this compound as a candidate for anticancer therapies, particularly in targeting specific cancer cell lines.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNQQPVXYXKOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.